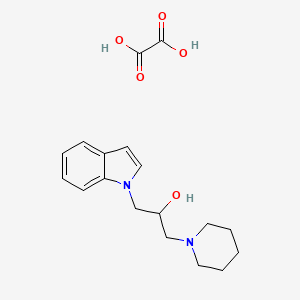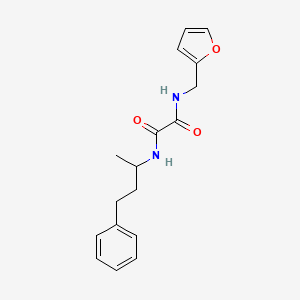![molecular formula C21H20N2O3S2 B4169414 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide
Descripción general
Descripción
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide, also known as MMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMB is a small molecule that has been synthesized and studied for its ability to bind to specific proteins and alter their function. In
Mecanismo De Acción
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide binds to the ATP-binding site of HSP90, which is essential for the function of the protein. By binding to this site, 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide prevents the binding of ATP, which is necessary for the stabilization of HSP90 and its client proteins. This leads to the degradation of the client proteins and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide in lab experiments is its selectivity for cancer cells. This allows for the study of cancer cells without affecting normal cells. Additionally, 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been shown to have a low toxicity profile, which is important in drug development. However, one limitation of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide is its solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide. One direction is the development of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide analogs that have improved solubility and potency. Another direction is the study of the combination of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide with other cancer drugs to enhance its effectiveness. Additionally, the study of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide in animal models and clinical trials is necessary to determine its efficacy and safety in humans. Overall, the study of 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has the potential to lead to the development of new cancer therapies with minimal toxicity to normal cells.
Aplicaciones Científicas De Investigación
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells by binding to a specific protein called Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the stabilization and function of many oncogenic proteins. Inhibition of HSP90 by 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide leads to the degradation of these oncogenic proteins and ultimately results in the death of cancer cells. 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-11-13-16(14-12-15)28(25,26)23-18-8-4-3-7-17(18)21(24)22-19-9-5-6-10-20(19)27-2/h3-14,23H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBUTNZCCAWULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)
![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)
![2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)
![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
![N-cyclohexyl-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4169385.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4169398.png)

![N-{3'-acetyl-5-methyl-1-[2-(4-morpholinyl)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4169426.png)
![5-acetyl-7,9-dimethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4169445.png)

![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)